

# Amezalpat Demonstrates Superior Objective Response Rates in Advanced Hepatocellular Carcinoma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amezalpat

Cat. No.: B15542254

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**Amezalpat**, an investigational first-in-class oral antagonist of the peroxisome proliferator-activated receptor  $\alpha$  (PPAR $\alpha$ ), has shown a significant improvement in objective response rates (ORR) for patients with advanced hepatocellular carcinoma (HCC) when added to standard-of-care therapy. In a global, randomized Phase 1b/2 clinical trial, the combination of **amezalpat** with atezolizumab and bevacizumab resulted in a confirmed ORR of 30%, more than doubling the 13.3% ORR observed in patients receiving atezolizumab and bevacizumab alone.<sup>[1][2][3][4][5][6][7]</sup>

These promising results have led to the FDA granting Fast Track and Orphan Drug Designations for **amezalpat** in the treatment of HCC.<sup>[1][6][8][9]</sup> The data suggests that **amezalpat**'s unique mechanism of targeting tumor cell metabolism and modulating the tumor microenvironment may provide a new therapeutic avenue for this challenging disease.<sup>[1][4][8][9][10][11]</sup>

## Comparative Analysis of Objective Response Rates

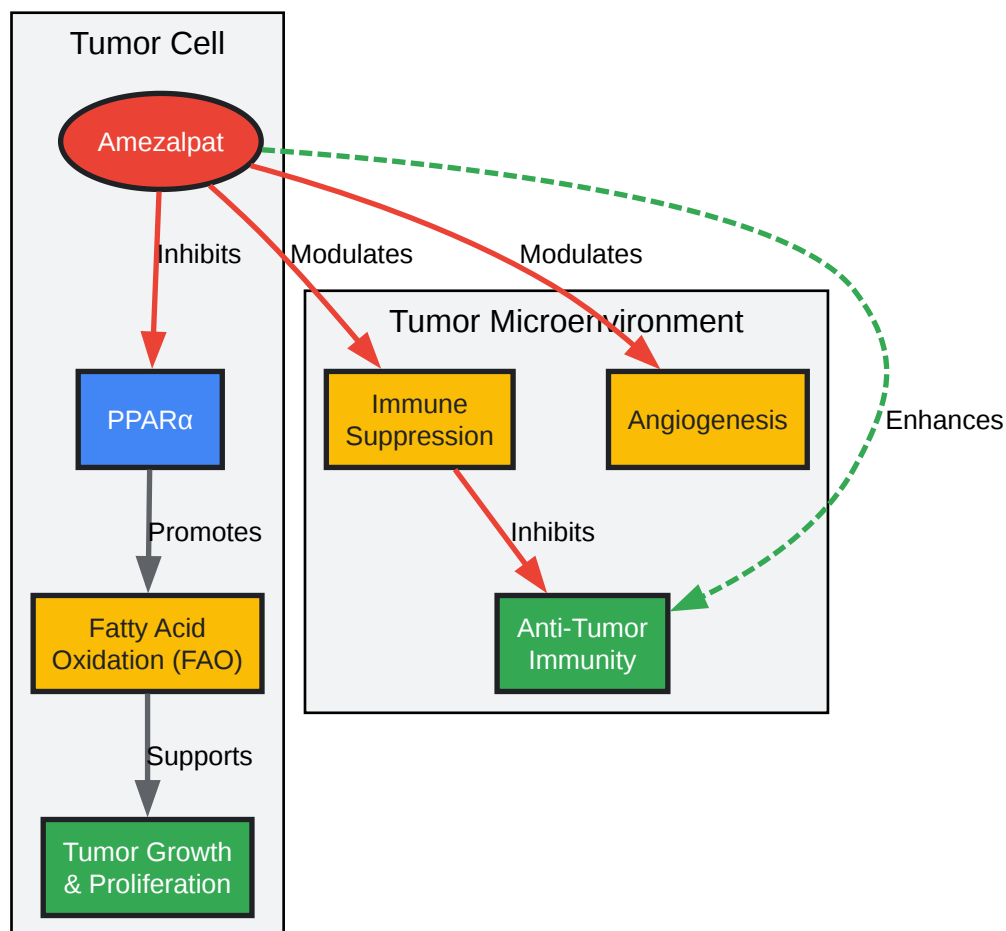
The pivotal data for **amezalpat** comes from the MORPHEUS-LIVER study (NCT04524871), which evaluated the efficacy and safety of **amezalpat** in combination with the standard-of-care checkpoint inhibitor and anti-angiogenic therapy.<sup>[5][12]</sup> The following table summarizes the key ORR findings from this trial.

Treatment Arm	Overall Objective Response Rate (ORR)	ORR in PD-L1 Negative Tumors	ORR in Patients with $\beta$ -catenin Mutations	Disease Control Rate (DCR) in $\beta$ -catenin Mutated Patients
Amezalpat + Atezolizumab + Bevacizumab	30% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	27% <a href="#">[4]</a> <a href="#">[12]</a>	43% <a href="#">[2]</a> <a href="#">[4]</a>	100% <a href="#">[2]</a> <a href="#">[4]</a>
Atezolizumab + Bevacizumab (Control)	13.3% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	7% <a href="#">[4]</a> <a href="#">[12]</a>	Not Reported	Not Reported

## Mechanism of Action: A Dual Approach

**Amezalpat** functions as a selective antagonist of PPAR $\alpha$ , a nuclear receptor that plays a crucial role in fatty acid oxidation (FAO).[\[10\]](#)[\[13\]](#) By inhibiting PPAR $\alpha$ , **amezalpat** disrupts the metabolic processes that cancer cells rely on for rapid growth.[\[10\]](#)[\[13\]](#) Furthermore, this inhibition modulates the tumor microenvironment by affecting immunosuppressive cells and angiogenesis, thereby enhancing the anti-tumor immune response.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)

Amezalpat's Dual Mechanism of Action

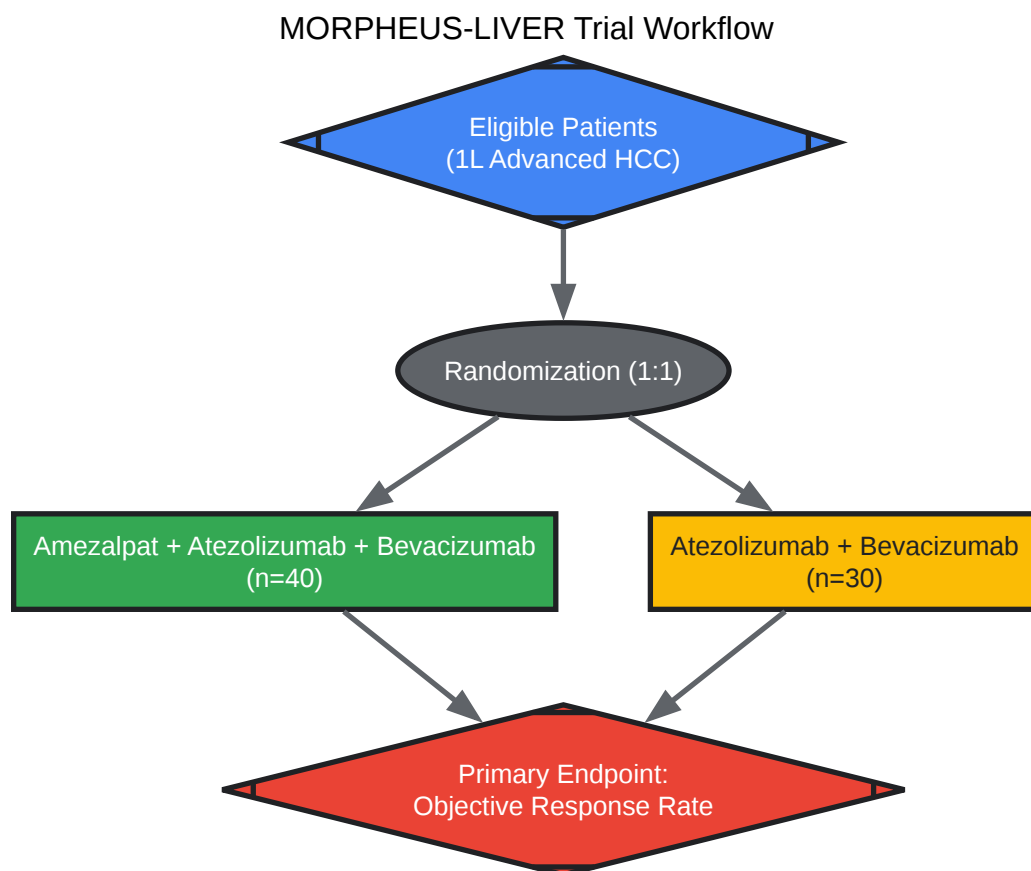
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**Amezalpat's** dual mechanism of action.

## Experimental Protocol: MORPHEUS-LIVER Trial (Cohort 1)

The results are from a global, randomized, open-label, multicenter Phase 1b/2 study (NCT04524871).<sup>[5][12]</sup>

- Patient Population: First-line treatment for patients with unresectable or metastatic hepatocellular carcinoma.[3][13]
- Experimental Arm (n=40): **Amezalpat** (1200 mg) administered orally once daily on days 1-21 of each 21-day cycle, in combination with atezolizumab (1200 mg) intravenously on day 1 and bevacizumab (15 mg/kg) intravenously on day 1 of each 21-day cycle.[5][6]
- Control Arm (n=30): Atezolizumab and bevacizumab administered at the same doses and schedule as the experimental arm.[3][5]
- Primary Endpoint: Objective Response Rate (ORR).[5][12]
- Secondary Endpoints: Progression-free survival, overall survival, duration of response, and safety.[5][12]



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MORPHEUS-LIVER trial workflow.

The safety profile of the **amezalpat** combination was found to be manageable and comparable to the control arm, with no unexpected adverse events.[4] These findings support the continued development of **amezalpat** in a pivotal Phase 3 trial.[1][13]

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- To cite this document: BenchChem. [Amezalpat Demonstrates Superior Objective Response Rates in Advanced Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542254#comparing-objective-response-rates-with-amezalpat>]

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